6,8-Difluoroquinoline-7-carbaldehyde
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Overview
Description
6,8-Difluoroquinoline-7-carbaldehyde is a fluorinated quinoline derivative with the molecular formula C10H5F2NO. This compound is characterized by the presence of two fluorine atoms at positions 6 and 8 on the quinoline ring and an aldehyde group at position 7. It is a solid compound with a molecular weight of 193.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Difluoroquinoline-7-carbaldehyde typically involves the fluorination of quinoline derivatives. One common method includes the nucleophilic substitution of halogen atoms on quinoline precursors. For instance, nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline can yield various fluorinated quinoline derivatives, including this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale fluorination reactions under controlled conditions to ensure high yield and purity. The use of specialized fluorinating agents and catalysts may be employed to optimize the reaction .
Chemical Reactions Analysis
Types of Reactions: 6,8-Difluoroquinoline-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 6,8-Difluoroquinoline-7-carboxylic acid.
Reduction: Formation of 6,8-Difluoroquinoline-7-methanol.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
6,8-Difluoroquinoline-7-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated quinoline derivatives.
Biology: Fluorinated quinolines, including this compound, are studied for their potential biological activities, such as antibacterial and antiviral properties.
Medicine: The compound is explored for its potential use in developing new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of materials with specific properties, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 6,8-Difluoroquinoline-7-carbaldehyde is primarily related to its ability to interact with biological targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
7-Fluoroquinoline: A quinoline derivative with a single fluorine atom at position 7.
6,7-Difluoroquinoline: A quinoline derivative with fluorine atoms at positions 6 and 7.
8-Fluoroquinoline: A quinoline derivative with a single fluorine atom at position 8.
Comparison: 6,8-Difluoroquinoline-7-carbaldehyde is unique due to the presence of two fluorine atoms and an aldehyde group, which confer distinct chemical and biological properties. The dual fluorination enhances its stability and lipophilicity, while the aldehyde group provides a reactive site for further chemical modifications. These features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
6,8-difluoroquinoline-7-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO/c11-8-4-6-2-1-3-13-10(6)9(12)7(8)5-14/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTFVXVXQSJTQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C(=C2N=C1)F)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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